N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-cyclopropylethanediamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N'-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c18-11-3-7-13(8-4-11)26(23,24)15(14-2-1-9-25-14)10-19-16(21)17(22)20-12-5-6-12/h1-4,7-9,12,15H,5-6,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVREPNHVGGEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-cyclopropylethanediamide, also known as compound G856-4413, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H20ClN2O4S2
- Molecular Weight : 497.4 g/mol
- SMILES Notation : O=C(NCC(c1cccs1)S(c(cc1)ccc1Cl)(=O)=O)=O
The compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that G856-4413 can inhibit the proliferation of various cancer cell lines, particularly those resistant to common chemotherapeutics like paclitaxel and vinblastine. This suggests a unique mechanism that does not involve the P-glycoprotein pathway, which is often responsible for drug resistance in cancer cells .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase. This is critical as it prevents cells from dividing and can lead to apoptosis (programmed cell death), making it a potential candidate for cancer therapy .
- Cytoskeletal Disruption : G856-4413 binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption. This action is similar to that of established chemotherapeutic agents, indicating its potential as an anti-cancer agent .
Table 1: Biological Activity Summary
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of G856-4413 on 16 different cancer cell lines, it was found that the compound exhibited nanomolar potency. Notably, it retained efficacy even in cell lines that overexpress P-glycoprotein, which is a common mechanism for drug resistance in cancer treatment .
Case Study 2: Chick Chorioallantoic Membrane Assay
Another significant study utilized the chick chorioallantoic membrane (CAM) assay to assess the angiogenesis inhibition capabilities of G856-4413. Results indicated that the compound effectively blocked angiogenesis and tumor growth comparable to combretastatin A-4, a well-known anti-cancer agent, while demonstrating low toxicity towards chick embryos .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfonamide derivatives, which exhibit diverse biological activities. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights:
Bioactivity: The target compound’s 4-chlorobenzenesulfonyl group is critical for binding to enzymes like carbonic anhydrase, similar to other sulfonamide drugs (e.g., acetazolamide) .
Physicochemical Properties :
- The cyclopropyl group in the target compound likely increases lipophilicity (logP ~3.2 estimated) compared to the oxazinan-containing analog (logP ~2.8), which may improve blood-brain barrier penetration .
- The nitrobenzamide analog () has a higher molecular weight (450.9 g/mol) and reduced solubility due to the nitro group, limiting its bioavailability compared to the target compound .
Synthetic Feasibility :
- The target compound’s synthesis may involve sulfonylation of a thiophen-ethylamine intermediate, paralleling methods used for Rotigotine derivatives .
- Substitution of the cyclopropyl group could follow protocols similar to azide-tosyl displacement reactions, as seen in .
Computational Predictions: Density Functional Theory (DFT) studies () suggest that the exact exchange terms in the target compound’s sulfonyl group may enhance binding energy (-8.2 kcal/mol estimated) compared to non-chlorinated analogs .
Preparation Methods
Synthesis of 4-Chlorobenzenesulfonyl Chloride
4-Chlorobenzenesulfonyl chloride serves as the foundational building block for this compound. Industrial-scale methods, as described in patents GB2135666A and CA1205491A, involve the reaction of chlorobenzene with chlorosulfonic acid in halogenated solvents (e.g., 1,2-dichloroethane) at 55–60°C for 5–20 hours. The inclusion of alkali metal salts (e.g., NaCl) or ammonium salts enhances yield by suppressing hydrolysis and side reactions.
Representative Conditions
| Parameter | Value |
|---|---|
| Chlorosulfonic Acid | 2.5–4.0 mol per mol chlorobenzene |
| Solvent | 1,2-Dichloroethane |
| Catalyst | NaCl (0.1–0.3 mol) |
| Reaction Temperature | 55–60°C |
| Yield | 85–92% |
Post-reaction workup involves washing with ice water to remove residual acid, followed by solvent distillation under reduced pressure to isolate anhydrous 4-chlorobenzenesulfonyl chloride.
Formation of the Sulfonamide Intermediate
The second stage couples 4-chlorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine. As illustrated in VulcanChem’s protocol for analogous compounds, this step employs a two-phase system with dichloromethane (DCM) and aqueous sodium bicarbonate to facilitate nucleophilic substitution.
Optimized Protocol
-
Reagents :
-
4-Chlorobenzenesulfonyl chloride (1.0 equiv)
-
2-(Thiophen-2-yl)ethylamine (1.1 equiv)
-
DCM (solvent)
-
NaHCO₃ (aqueous, 10%)
-
-
Procedure :
-
Dissolve the amine in DCM and cool to 0°C.
-
Add sulfonyl chloride dropwise over 30 minutes.
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Stir at room temperature for 12 hours.
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Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Yield : 78–85% (crude), with purity >95% after recrystallization from ethanol/water.
Coupling with Cyclopropylethanediamide
The final step introduces the N-cyclopropylethanediamide group via carbodiimide-mediated coupling. This reaction requires anhydrous conditions to prevent hydrolysis of the sulfonamide or the activated ester intermediate.
Reaction Parameters
| Component | Role |
|---|---|
| EDCl (1.2 equiv) | Carbodiimide coupling agent |
| HOBt (1.1 equiv) | Oxyma additive |
| DMF | Solvent |
| Cyclopropylethanediamide | Nucleophile (1.5 equiv) |
Procedure :
-
Activate the sulfonamide intermediate with EDCl/HOBt in DMF at 0°C for 1 hour.
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Add cyclopropylethanediamide and stir at 25°C for 24 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 65–72%, with NMR-confirmed structure (¹H, 13C) and HPLC purity >98%.
Critical Analysis of Methodologies
Q & A
Q. Table 1: Key Molecular Descriptors for Bioactivity Prediction
| Parameter | Value/Role | Relevance |
|---|---|---|
| LogP (Partition coefficient) | ~3.2 (estimated) | Predicts membrane permeability |
| Topological Polar Surface Area | ~90 Ų | Indicates bioavailability and solubility |
| Hydrogen Bond Acceptors | 6 | Influences protein-ligand interactions |
Basic: How can researchers optimize the synthesis of this compound for high yield and purity?
Answer:
Optimization involves:
- Multi-step synthesis : Start with sulfonyl chloride-amine coupling, followed by thiophene introduction via nucleophilic substitution .
- Reaction conditions : Use inert atmosphere (N₂/Ar) to prevent oxidation, and solvents like DCM or DMF for improved solubility .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Analytical validation : Confirm purity via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and structural integrity via ¹H/¹³C NMR (e.g., thiophene protons at δ 7.2–7.4 ppm) .
Advanced: What computational approaches are recommended to model the interaction of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cyclooxygenase-2) . Key residues for sulfonamide interactions: Arg120, Tyr355.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
- QSAR modeling : Leverage topological descriptors (LogP, TPSA) to predict bioactivity across analogs .
Advanced: How should researchers address contradictions in biological activity data between this compound and its structural analogs?
Answer:
Contradictions often arise from substituent effects. Methodological steps:
- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify critical substituents .
- Electron-density mapping : Use X-ray crystallography (e.g., C–H···O interactions in nitro analogs) to resolve steric/electronic discrepancies .
- Enzymatic assays : Test inhibition kinetics (Km, Vmax) under standardized conditions to isolate mechanistic differences .
Q. Table 2: Bioactivity Comparison of Analogs
| Analog Substituent | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 12.3 | COX-2 | |
| 4-Chlorophenyl | 8.7 | COX-2 | |
| Unsubstituted phenyl | >50 | COX-2 |
Basic: What spectroscopic methods are essential for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm), sulfonyl group (δ ~3.1 ppm for SO₂CH₂), and cyclopropane (δ 0.5–1.2 ppm) .
- IR spectroscopy : Confirm sulfonamide (1320–1160 cm⁻¹ for S=O stretches) and amide (1650–1700 cm⁻¹ for C=O) groups .
- Mass spectrometry : ESI-MS (m/z 465.5 [M+H]⁺) for molecular weight validation .
Advanced: What experimental strategies are recommended to elucidate the enzymatic inhibition mechanisms of this compound?
Answer:
- In vitro assays : Measure IC₅₀ values against purified enzymes (e.g., COX-2) using fluorescence-based substrates .
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Mutagenesis : Engineer enzyme variants (e.g., Arg120Ala) to validate sulfonamide binding sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
